molecular formula C16H14ClNO B2601853 (E)-N-benzyl-3-(4-chlorophenyl)acrylamide CAS No. 1052176-93-8

(E)-N-benzyl-3-(4-chlorophenyl)acrylamide

Cat. No.: B2601853
CAS No.: 1052176-93-8
M. Wt: 271.74
InChI Key: WRTBQEWAUMTZSS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-benzyl-3-(4-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C16H14ClNO and its molecular weight is 271.74. The purity is usually 95%.
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Scientific Research Applications

UV-induced Graft Polymerization

(Hong et al., 2009) explored the use of photo-active benzophenone for grafting polyacrylamide on cotton fabrics, demonstrating its application in creating fabrics with excellent antibacterial abilities.

Polymer Surface Modification

(Ruckert & Geuskens, 1996) investigated the use of a water-soluble derivative of benzophenone in grafting acrylamide onto polymers, contributing to advancements in polymer surface modification techniques.

Insecticidal Agents Synthesis

(Rashid et al., 2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives including acrylamide variants, evaluating their efficacy as insecticides, particularly against the cotton leafworm.

Polymerization Processes

(Mori et al., 2005) studied the controlled radical polymerization of acrylamide containing an amino acid moiety, contributing to the development of polymers with specific properties.

Vibrational Spectroscopy and Molecular Property Analysis

(Barım & Akman, 2021) focused on the synthesis and characterization of benzofuran-based acrylamide monomers, providing insights into their molecular properties and potential applications.

Hydrogen Migration Polymerization

(Yokota et al., 1964) investigated the polymerization modes of N-substituted acrylamides, revealing insights into the effects of different substituents on polymerization types.

Cytotoxic Agents Development

(Tarleton et al., 2013) synthesized a series of acrylamide derivatives, evaluating their potential as broad-spectrum cytotoxic agents for cancer treatment.

Corrosion Inhibition in Metal Treatment

(Abu-Rayyan et al., 2022) explored the use of acrylamide derivatives as effective corrosion inhibitors for copper, demonstrating their application in metal treatment.

Synthesis and Characterization for Molecular Docking

(Shukla et al., 2020) conducted an experimental study on (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer, analyzing their properties for applications in molecular docking and DFT studies.

Molecular Structure Analysis

(Hu et al., 2007) analyzed the molecular structure of N-Benzyl-N-(4-chlorophenyl)acrylamide, providing detailed insights into its molecular configuration and potential applications in material science.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTBQEWAUMTZSS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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